Propanoic acid--3-methoxyphenol (1/1)

Regioselective nitrosation 5-alkoxy-2-nitrosophenol synthesis Reaction medium optimization

Propanoic acid–3-methoxyphenol (1/1) (CAS 67001-64-3) is a 1:1 stoichiometric co-crystal of propionic acid and 3-methoxyphenol with molecular formula C₁₀H₁₄O₄ and molecular weight 198.22 g/mol. The compound is a white crystalline solid at ambient temperature, in contrast to its liquid individual constituents.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 67001-64-3
Cat. No. B14477698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid--3-methoxyphenol (1/1)
CAS67001-64-3
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCC(=O)O.COC1=CC=CC(=C1)O
InChIInChI=1S/C7H8O2.C3H6O2/c1-9-7-4-2-3-6(8)5-7;1-2-3(4)5/h2-5,8H,1H3;2H2,1H3,(H,4,5)
InChIKeyRMRPSNXWAXKUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic Acid–3-Methoxyphenol (1/1) (CAS 67001-64-3): A Solid-State Co-Crystal for Regioselective Synthesis and Analytical Reference


Propanoic acid–3-methoxyphenol (1/1) (CAS 67001-64-3) is a 1:1 stoichiometric co-crystal of propionic acid and 3-methoxyphenol with molecular formula C₁₀H₁₄O₄ and molecular weight 198.22 g/mol . The compound is a white crystalline solid at ambient temperature, in contrast to its liquid individual constituents [1]. Its principal documented industrial utility is as the preferred solvent-reactant medium for the regioselective nitrosation of 3-methoxyphenol to yield 5-methoxy-2-nitrosophenol, a key intermediate in the synthesis of 6-methoxy-2(3H)-benzoxazolone [2]. It is also supplied as an analytical reference standard (≥95% HPLC) under the QCS brand (Cat. No. RG-E140121) with full COA, ¹H-NMR, MS, and HPLC documentation [3].

Why Propanoic Acid–3-Methoxyphenol (1/1) Cannot Be Replaced by a Simple Physical Mixture or an Alternative Carboxylic Acid


A user who merely blends propionic acid (liquid, mp –21 °C) with 3-methoxyphenol (liquid) does not obtain the defined co-crystalline phase required for reproducible solid-state handling, accurate stoichiometric dispensing, or the regiochemical control documented in nitrosation chemistry [1]. Furthermore, substituting propionic acid with the cheaper homolog acetic acid reduces the isolated yield of 5-methoxy-2-nitrosophenol from 66% to 54% and narrows the operable temperature window, demonstrating that the acid identity directly governs both reaction efficiency and selectivity [2]. The availability of certified analytical reference material (COA, HPLC, NMR, MS) for CAS 67001-64-3 under catalog number RG-E140121 further distinguishes the characterized co-crystal from informally prepared mixtures that lack batch-to-batch traceability [3].

Quantitative Differentiation of Propanoic Acid–3-Methoxyphenol (1/1) Against In-Class Comparators


Nitrosation Yield: Propionic Acid Co-Crystal Medium Outperforms Acetic Acid

In the nitrosation of 3-methoxyphenol to 5-methoxy-2-nitrosophenol, using the propionic acid system (which forms the target 1:1 co-crystal in situ) delivers a 66% isolated yield with a 95:5 regioisomer ratio when water is present in the work-up, compared with only 54% yield when propionic acid is replaced by acetic acid under otherwise analogous conditions [1]. The selectivity advantage is attributed to the ability of anhydrous propionic acid to suppress competitive attack at the 4-position, whereas water or weaker acids erode this control [2].

Regioselective nitrosation 5-alkoxy-2-nitrosophenol synthesis Reaction medium optimization

Physical Form: Solid Co-Crystal vs Liquid Parent Components

The 1:1 propanoic acid–3-methoxyphenol co-crystal is a white crystalline solid with a melting point reported in the range of 80–85 °C, whereas the individual constituents are liquids at ambient temperature (propionic acid mp –21 °C; 3-methoxyphenol mp < –5 °C) . This solid form enables gravimetric dispensing with standard laboratory balances, eliminates volatile-liquid handling losses, and reduces oxidation of the air-sensitive phenol moiety compared with liquid 3-methoxyphenol [1].

Solid-state handling Co-crystal engineering Weighing accuracy

Analytical Traceability: Certified Reference Standard with Multiparametric Characterization

The QCS-branded reference standard of CAS 67001-64-3 (Cat. No. RG-E140121) is supplied at ≥95% HPLC purity with a complete documentary package including Certificate of Analysis, ¹H-NMR spectrum, mass spectrum, and HPLC chromatogram [1]. In contrast, generic 3-methoxyphenol (CAS 150-19-6) or propionic acid (CAS 79-09-4) sourced as bulk chemicals are typically offered at 98–99% purity without the co-crystal-specific spectral reference data required for identity confirmation in regulated analytical workflows . The ISO 17034 accreditation of the QCS reference material program provides additional metrological traceability that generic chemical suppliers cannot match [2].

Analytical reference standard Quality control HPLC purity

Regioselectivity Control: Propionic Acid Medium Suppresses 4-Position Isomer Formation

When the nitrosation of 3-methoxyphenol is conducted in anhydrous propionic acid, the ratio of the desired 5-methoxy-2-nitrosophenol to the undesired 3-methoxy-4-nitrosophenol isomer is 95:5, and after aqueous work-up the final product contains only approximately 2% of the 4-nitroso isomer [1]. In contrast, literature precedent using aqueous mineral acid systems yields roughly 30% of the 4-nitroso contaminant, necessitating extensive purification [2]. The high regioselectivity is attributed to the anhydrous propionic acid medium minimizing water activity, which is known to promote competitive electrophilic attack at the 4-position [3].

Regioselectivity Isomer ratio Nitrosation chemistry

High-Value Procurement Scenarios for Propanoic Acid–3-Methoxyphenol (1/1) (CAS 67001-64-3)


Kilogram-Scale Synthesis of 6-Methoxy-2(3H)-benzoxazolone via Regioselective Nitrosation

In the two-step sequence from 3-methoxyphenol to 6-methoxy-2(3H)-benzoxazolone, the nitrosation step dictates overall yield and purity. Using the propionic acid co-crystal medium (66% yield, ~98% regioisomeric purity) instead of acetic acid (54% yield) or aqueous mineral acid (~70% regioisomeric purity) reduces raw material costs and eliminates chromatographic purification of the nitroso intermediate [1]. This scenario is most compelling for contract manufacturing organizations producing this benzoxazolone as a pharmaceutical intermediate at multi-kilogram scale, where each percentage-point yield gain directly impacts cost of goods.

Analytical Method Validation and Impurity Profiling in Drug Substance Development

When 6-methoxy-2(3H)-benzoxazolone or its downstream derivatives are developed as active pharmaceutical ingredients, regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of process-related impurities. The QCS reference standard RG-E140121, with its certified purity (≥95% HPLC) and comprehensive spectral documentation (COA, ¹H-NMR, MS, HPLC), serves as a qualified reference material for HPLC system suitability testing and impurity spike-recovery experiments targeting the 3-methoxy-4-nitrosophenol isomer and residual 3-methoxyphenol [2]. This eliminates the need for in-house synthesis and certification of the co-crystal reference standard, which is not commercially available from Pharmacopoeial sources.

Co-Crystal Engineering Research: Carboxylic Acid–Phenol Hydrogen-Bonded Systems

The 1:1 propanoic acid–3-methoxyphenol co-crystal represents a structurally characterized example of the carboxylic acid–phenol supramolecular synthon, where the carboxylic acid OH acts as both hydrogen-bond donor and acceptor in a ⋯O–H⋯OC(R)–O–H⋯O–H⋯ repeat motif analogous to that observed in helical tubuland diol co-crystals [1]. Researchers investigating pharmaceutical co-crystal design with phenolic coformers can use CAS 67001-64-3 as a well-defined small-molecule model system for studying the impact of hydrogen-bonding architecture on melting point elevation (from liquid constituents to a solid co-crystal with mp ~80 °C) without the confounding complexity of larger drug molecules [2].

Procurement for Academic and Industrial Nitrosation Methodology Studies

Research groups developing improved nitrosation or nitration methodologies require a reproducible solid reagent that delivers consistent regiochemical outcomes. The solid co-crystal form of CAS 67001-64-3, as supplied by QCS (Cat. No. RG-E140121), enables accurate stoichiometric control in small-scale reactions (10–100 mg range) [1]. The documented regioisomeric ratio of 95:5 (5-nitroso:4-nitroso) [2] provides a benchmark against which new catalytic or solvent systems can be quantitatively compared, making this compound a valuable positive control in methodology development.

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